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molecular formula C8H6ClNO2 B1352339 1-(4-Chlorophenyl)-2-nitroethene CAS No. 706-07-0

1-(4-Chlorophenyl)-2-nitroethene

Cat. No. B1352339
M. Wt: 183.59 g/mol
InChI Key: GLJATYFHELDGEA-AATRIKPKSA-N
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Patent
US08853455B2

Procedure details

To a solution of 57 g (98%, 0.397 mol) of 4-chlorobenzaldehyde and 24.8 g (0.398 mol) of nitromethane in 461 ml of toluene cooled to 5° C. were added 107.2 g of a solution of sodium methylate in methanol (30%; 0.596 mol) during 45 min. The mixture was subsequently stirred at 0 to 5° C. for 2 h. The suspension was cooled to 0° C. and then 40.0 g (0.666 mol) of anhydrous acetic acid were added, this causing the temperature to rise to 7° C. The mixture was diluted with 290 ml of toluene and methanol was removed by distillation at 100 mbar. 205 g (99%, 1.988 mol) of acetic anhydride were added, the mixture was heated to 50° C. and stirred for 15 h at this temperature. For workup, the mixture was poured onto 725 g of ice water, the phases were separated and the organic phase was extracted with alkaline water (pH 8.5). After concentration at 10 mbar, 74.8 g of the title compound in form of a yellow solid were obtained.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
461 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
107.2 g
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.596 mol
Type
solvent
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
205 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
725 g
Type
reactant
Reaction Step Five
Quantity
290 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[N+:10]([CH3:13])([O-:12])=[O:11].C[O-].[Na+].C(O)(=O)C.C(OC(=O)C)(=O)C>C1(C)C=CC=CC=1.CO>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH:13][N+:10]([O-:12])=[O:11])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
57 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
24.8 g
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
461 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
solution
Quantity
107.2 g
Type
reactant
Smiles
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0.596 mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
205 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
ice water
Quantity
725 g
Type
reactant
Smiles
Step Six
Name
Quantity
290 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was subsequently stirred at 0 to 5° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
to rise to 7° C
CUSTOM
Type
CUSTOM
Details
was removed by distillation at 100 mbar
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 50° C.
STIRRING
Type
STIRRING
Details
stirred for 15 h at this temperature
Duration
15 h
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the organic phase was extracted with alkaline water (pH 8.5)
CONCENTRATION
Type
CONCENTRATION
Details
After concentration at 10 mbar, 74.8 g of the title compound in form of a yellow solid
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=CC=C(C=C[N+](=O)[O-])C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08853455B2

Procedure details

To a solution of 57 g (98%, 0.397 mol) of 4-chlorobenzaldehyde and 24.8 g (0.398 mol) of nitromethane in 461 ml of toluene cooled to 5° C. were added 107.2 g of a solution of sodium methylate in methanol (30%; 0.596 mol) during 45 min. The mixture was subsequently stirred at 0 to 5° C. for 2 h. The suspension was cooled to 0° C. and then 40.0 g (0.666 mol) of anhydrous acetic acid were added, this causing the temperature to rise to 7° C. The mixture was diluted with 290 ml of toluene and methanol was removed by distillation at 100 mbar. 205 g (99%, 1.988 mol) of acetic anhydride were added, the mixture was heated to 50° C. and stirred for 15 h at this temperature. For workup, the mixture was poured onto 725 g of ice water, the phases were separated and the organic phase was extracted with alkaline water (pH 8.5). After concentration at 10 mbar, 74.8 g of the title compound in form of a yellow solid were obtained.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
461 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
107.2 g
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.596 mol
Type
solvent
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
205 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
725 g
Type
reactant
Reaction Step Five
Quantity
290 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[N+:10]([CH3:13])([O-:12])=[O:11].C[O-].[Na+].C(O)(=O)C.C(OC(=O)C)(=O)C>C1(C)C=CC=CC=1.CO>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH:13][N+:10]([O-:12])=[O:11])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
57 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
24.8 g
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
461 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
solution
Quantity
107.2 g
Type
reactant
Smiles
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0.596 mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
205 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
ice water
Quantity
725 g
Type
reactant
Smiles
Step Six
Name
Quantity
290 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was subsequently stirred at 0 to 5° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
to rise to 7° C
CUSTOM
Type
CUSTOM
Details
was removed by distillation at 100 mbar
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 50° C.
STIRRING
Type
STIRRING
Details
stirred for 15 h at this temperature
Duration
15 h
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the organic phase was extracted with alkaline water (pH 8.5)
CONCENTRATION
Type
CONCENTRATION
Details
After concentration at 10 mbar, 74.8 g of the title compound in form of a yellow solid
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=CC=C(C=C[N+](=O)[O-])C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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